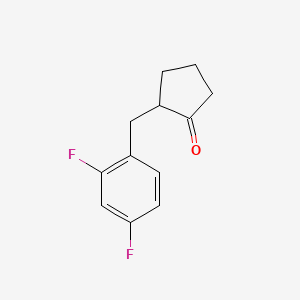

2-(2,4-Difluorobenzyl)cyclopentanone

Description

2-(2,4-Difluorobenzyl)cyclopentanone is a fluorinated cyclopentanone derivative characterized by a benzyl group substituted with fluorine atoms at the 2- and 4-positions. This compound is structurally related to agrochemical intermediates, particularly those used in synthesizing triazole fungicides like metconazole and triticonazole . Its fluorinated benzyl moiety distinguishes it from chlorinated analogs, influencing its electronic properties, steric bulk, and biological activity.

Propriétés

Formule moléculaire |

C12H12F2O |

|---|---|

Poids moléculaire |

210.22 g/mol |

Nom IUPAC |

2-[(2,4-difluorophenyl)methyl]cyclopentan-1-one |

InChI |

InChI=1S/C12H12F2O/c13-10-5-4-8(11(14)7-10)6-9-2-1-3-12(9)15/h4-5,7,9H,1-3,6H2 |

Clé InChI |

ONJACNMIODKBRV-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C(=O)C1)CC2=C(C=C(C=C2)F)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The biological and chemical properties of 2-(2,4-Difluorobenzyl)cyclopentanone can be contextualized by comparing it to three key analogs:

5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone (CAS 115851-28-0)

- Structure: Features a 4-chlorobenzyl group instead of 2,4-difluorobenzyl, with additional methyl groups at the 2-position of the cyclopentanone ring.

- Synthesis : Produced via hydrolysis of methyl or ethyl esters under basic conditions, yielding a high-purity intermediate for metconazole synthesis .

- Activity: As a precursor to metconazole, it demonstrates potent fungicidal activity.

- Physical Properties : Light yellow liquid with ≥90% purity, contrasting with fluorinated analogs that may exhibit different solubility and stability profiles .

2-(2,4-Dichlorobenzyl)cyclopentanone

- Structure : Substituted with chlorine at the 2- and 4-positions of the benzyl group.

- Activity: In pharmacological studies, dichlorinated analogs exhibit higher receptor-binding affinity compared to difluorinated variants. For example, replacing 2,4-dichlorobenzyl with 2,4-difluorobenzyl (as in 2-(2,4-Difluorobenzyl)cyclopentanone) reduced activity by ~20% in a series of amide derivatives, highlighting the importance of halogen electronegativity and size .

- Applications : Widely used in antifungal agents due to chlorine’s stronger electron-withdrawing effects, which enhance interaction with fungal enzyme active sites.

2-(4-Fluorobenzyl)cyclopentanone

- Structure: Lacks the 2-fluorine substituent present in 2-(2,4-Difluorobenzyl)cyclopentanone.

- Activity: Monofluorination at the 4-position results in lower steric hindrance and weaker electronic effects, often correlating with diminished bioactivity compared to dihalogenated derivatives. For instance, 4-fluorobenzyl analogs of metconazole intermediates show reduced fungicidal potency compared to 2,4-difluorinated or chlorinated counterparts .

Tabulated Comparison of Key Properties

Mechanistic and Structural Insights

- Halogen Effects : Chlorine’s larger atomic radius and polarizability enhance van der Waals interactions with hydrophobic enzyme pockets, whereas fluorine’s high electronegativity improves metabolic stability and bioavailability .

- Stereoelectronic Factors : The 2,4-difluorobenzyl group offers a balance between steric accessibility (smaller than chlorine) and electronic modulation, making it suitable for applications requiring moderate potency with improved pharmacokinetics.

- Synthetic Challenges : Fluorinated analogs often require specialized fluorination techniques, such as Balz-Schiemann or halogen-exchange reactions, which are less commonly needed for chlorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.